6-fluoro-1,2-dimethyl-1H-indole
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Overview
Description
6-Fluoro-1,2-dimethyl-1H-indole is a fluorinated derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. The presence of a fluorine atom at the 6th position and methyl groups at the 1st and 2nd positions of the indole ring imparts unique chemical and biological properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-1,2-dimethyl-1H-indole can be achieved through various methods. One common approach involves the nitration of indoline, followed by reduction and cyclization to form the indole ring . Another method includes the Fischer indole synthesis, where phenylhydrazine reacts with a suitable ketone under acidic conditions to yield the desired indole derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and reduction processes, followed by purification steps such as recrystallization or chromatography to obtain the pure compound. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-1,2-dimethyl-1H-indole undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the electron-rich nature of the indole ring, electrophilic substitution reactions occur readily, especially at the 3rd position.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are employed.
Nucleophilic Substitution: Reagents like sodium methoxide or potassium cyanide can be used.
Major Products Formed
The major products formed from these reactions include various substituted indoles, which can be further functionalized for specific applications in pharmaceuticals and materials science.
Scientific Research Applications
6-Fluoro-1,2-dimethyl-1H-indole has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 6-fluoro-1,2-dimethyl-1H-indole involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, leading to potent biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- 6-Fluoroindole
- 5,6-Difluoroindole
- 6-Fluoro-1H-indole-2-carboxylic acid
Uniqueness
6-Fluoro-1,2-dimethyl-1H-indole is unique due to the specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. The presence of both fluorine and methyl groups enhances its stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various research fields .
Biological Activity
6-Fluoro-1,2-dimethyl-1H-indole is a fluorinated derivative of indole, a significant heterocyclic compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential applications in medicinal chemistry.
This compound features a fluorine atom at the 6th position and methyl groups at the 1st and 2nd positions on the indole ring. This specific substitution pattern enhances its chemical stability and lipophilicity, enabling it to interact effectively with biological targets .
Synthesis Methods:
- Nitration and Reduction: A common synthetic route involves the nitration of indoline, followed by reduction and cyclization to form the indole structure.
- Electrophilic Substitution: The electron-rich nature of the indole ring allows for various electrophilic substitution reactions .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of fluorine enhances binding affinity and selectivity, leading to significant biological effects. Notably, it may act as an inhibitor or modulator in various biochemical pathways .
Anticancer Activity
Recent studies have indicated that fluorinated indoles can exhibit anticancer properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .
Neuropharmacological Effects
Research has demonstrated that derivatives of indole can interact with serotonin receptors (5-HT receptors), which are crucial in neuropharmacology. Specifically, studies have indicated that certain derivatives exhibit high affinity for 5-HT_1A and 5-HT_2A receptors, suggesting potential applications in treating mood disorders .
Enzyme Inhibition
The compound has been investigated for its role as an enzyme inhibitor. It has shown promise in inhibiting key enzymes involved in metabolic pathways, which could be beneficial in developing treatments for metabolic disorders .
Study 1: Anticancer Activity
A study conducted on various fluorinated indoles revealed that this compound demonstrated significant cytotoxicity against human cancer cell lines. The mechanism was linked to the induction of apoptosis via mitochondrial pathways .
Study 2: Neuropharmacological Impact
In behavioral studies involving rodent models, compounds similar to this compound were shown to modulate serotonin levels effectively. This modulation was associated with improved anxiety-like behaviors .
Comparative Analysis with Similar Compounds
Compound Name | Anticancer Activity | Neuropharmacological Effects | Enzyme Inhibition |
---|---|---|---|
This compound | High | Significant | Moderate |
6-Fluoroindole | Moderate | Low | High |
5,6-Difluoroindole | High | Moderate | Low |
Properties
IUPAC Name |
6-fluoro-1,2-dimethylindole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN/c1-7-5-8-3-4-9(11)6-10(8)12(7)2/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQBSGUZHORLRQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C)C=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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